molecular formula C9H14Cl2N2O B1445335 (S)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride CAS No. 1029715-21-6

(S)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride

Cat. No. B1445335
M. Wt: 237.12 g/mol
InChI Key: XCFDMDXPWYTJMB-JZGIKJSDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride” is a chemical compound with the molecular formula C9H14Cl2N2O. It has a molecular weight of 237.13 . The compound is typically in the form of a white solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12N2O.2ClH/c1-2-8(6-10-4-1)12-9-3-5-11-7-9;;/h1-2,4,6,9,11H,3,5,7H2;2*1H . This indicates that the compound contains a pyrrolidine ring attached to a pyridine ring via an oxygen atom.


Chemical Reactions Analysis

While specific chemical reactions involving “(S)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride” are not available, it’s worth noting that pyrrolidine derivatives are versatile scaffolds in drug discovery. They can undergo various chemical reactions to yield biologically active compounds .


Physical And Chemical Properties Analysis

“(S)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride” is a white solid . Its exact physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources.

Scientific Research Applications

Pyrrolidine Chemistry and Applications

Pyrrolidines, including compounds like (S)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride, play a crucial role in medicinal chemistry and industry. These heterocyclic organic compounds exhibit various biological effects and are utilized in medicine, potentially as dyes or agrochemical substances. The study of pyrrolidines and their synthesis, such as in [3+2] cycloadditions, is pivotal for advancing science and creating valuable compounds (Żmigrodzka et al., 2022).

Pyrrole and Pyrrolidine Derivatives in Biological Molecules

Pyrrole and its derivatives form the backbone of essential biological molecules like heme and chlorophyll. The aromatic character and extensive electron delocalization make pyrrole systems unique. Pyrrolidinones, closely related to pyrrolidines, are vital for their use as intermediates, wetting agents, and solvents with low toxicity, indicating the broad application of pyrrolidine derivatives in various industrial and medicinal contexts (Anderson & Liu, 2000).

Synthesis of Pyrrolidine Derivatives

The synthesis of pyrrolidine derivatives, like 3-(pyrrolidin-1-yl)piperidine, shows the significance of these compounds in medicinal chemistry. Novel methods for synthesizing these compounds, such as through the catalytic hydrogenation of pyrrolylpyridine, highlight the ongoing research and development in the field, emphasizing the importance of pyrrolidine structures in developing new pharmaceuticals (Smaliy et al., 2011).

Pyrrolidine-Based Films and Polymers

Pyrrolidine derivatives have applications in creating highly stable, flexible films that are electrically conducting, indicating their potential in electronics and material sciences. The development of pyrrolidine-based polymers with unique properties like thermal stability further underscores the material application of these compounds in various industries (Mehdipour‐Ataei & Amirshaghaghi, 2005).

Pyrrolidine in Drug Design and Synthesis

Pyrrolidine structures are integral in drug design, offering scaffolds for creating compounds with antimicrobial, antiarrhythmic, and antihypertensive effects. The synthesis of novel pyrrolidine derivatives and exploring their biological activities against various bacteria and health conditions show the pharmaceutical relevance of these compounds (Bogdanowicz et al., 2013).

Safety And Hazards

The safety information for “(S)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride” is provided in its Material Safety Data Sheet (MSDS) . It’s important to handle this compound with care and follow the safety guidelines provided.

properties

IUPAC Name

2-[(3S)-pyrrolidin-3-yl]oxypyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.2ClH/c1-2-5-11-9(3-1)12-8-4-6-10-7-8;;/h1-3,5,8,10H,4,6-7H2;2*1H/t8-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCFDMDXPWYTJMB-JZGIKJSDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=CC=CC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1OC2=CC=CC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10736641
Record name 2-{[(3S)-Pyrrolidin-3-yl]oxy}pyridine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10736641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride

CAS RN

1029715-21-6
Record name 2-{[(3S)-Pyrrolidin-3-yl]oxy}pyridine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10736641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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